molecular formula C13H13F2N3O B4180307 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B4180307
M. Wt: 265.26 g/mol
InChI Key: FBRFDVZYOQTQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. In

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes. 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes are involved in DNA repair mechanisms, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. In cancer cells, the inhibition of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes leads to synthetic lethality, as these cells have defects in DNA repair mechanisms. In addition to its 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitory activity, 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to have anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide are primarily related to its 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitory activity. In cancer cells, the inhibition of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes leads to the accumulation of DNA damage and ultimately cell death. In addition to its anti-cancer effects, 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to have anti-inflammatory and antioxidant activities. These activities are mediated through the inhibition of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes, which are involved in the regulation of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments include its potent 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitory activity, which makes it an ideal tool for studying the role of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes in various biological processes. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments include its potential toxicity and off-target effects. The compound has been shown to have cytotoxic effects on normal cells, and its off-target effects on other enzymes and biological pathways need to be carefully evaluated.

Future Directions

There are several future directions for the research of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One direction is to explore its potential applications in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to evaluate the potential toxicity and off-target effects of this compound, as well as to develop more potent and selective 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitors.

Scientific Research Applications

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential applications in cancer research. As a 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitor, this compound has shown promising results in sensitizing cancer cells to chemotherapy and radiation therapy. It has also been shown to induce synthetic lethality in cancer cells with defects in DNA repair mechanisms. In addition to cancer research, 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been studied for its potential applications in neurodegenerative diseases, inflammation, and cardiovascular diseases.

properties

IUPAC Name

2,6-difluoro-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c14-10-3-1-4-11(15)12(10)13(19)17-5-2-7-18-8-6-16-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRFDVZYOQTQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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